molecular formula C9H14O2 B1337465 2-Cyclopentene-1-acetic acid, ethyl ester CAS No. 15848-49-4

2-Cyclopentene-1-acetic acid, ethyl ester

Cat. No. B1337465
CAS RN: 15848-49-4
M. Wt: 154.21 g/mol
InChI Key: UEPHOITVJAVVRX-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-acetic acid, ethyl ester is a chemical compound that is related to various synthetic processes in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds, which can be informative for understanding the chemistry of 2-cyclopentene-1-acetic acid, ethyl ester.

Synthesis Analysis

The synthesis of compounds related to 2-cyclopentene-1-acetic acid, ethyl ester involves several innovative methods. For instance, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield furanones and pyran-ones, which suggests potential pathways for synthesizing cyclic structures similar to 2-cyclopentene-1-acetic acid, ethyl ester . Additionally, asymmetric synthesis of cyclopropane derivatives has been achieved through phase-transfer catalyzed cyclopropanation, indicating the possibility of enantioselective approaches in the synthesis of related compounds . Furthermore, cyclopropane acetic acid ethyl esters have been prepared from cyclopropyl alkyl ketones using lead (IV) acetate, which could be a relevant method for synthesizing substituted cyclopentene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds involves cyclopropane and cyclopentene rings, which are key features in the structure of 2-cyclopentene-1-acetic acid, ethyl ester. The stereochemistry and regiochemistry of these compounds are crucial for their biological activity and are often controlled through selective synthesis methods, as seen in the asymmetric synthesis of vinylcyclopropanecarboxylic acid esters . The use of NMR studies to confirm the absolute configurations of key intermediates in the synthesis of cyclohexene derivatives also highlights the importance of detailed molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-cyclopentene-1-acetic acid, ethyl ester is diverse. The cyclization reactions mediated by copper halides demonstrate the potential for intramolecular transformations leading to heterocyclic compounds . The cycloaddition reactions of cyclopentadiene derivatives to form norbornanone acetals also provide insights into the types of chemical reactions that cyclopentene derivatives can undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclopentene-1-acetic acid, ethyl ester are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility of intermediates in different solvents and the stability of compounds under various conditions are important considerations in synthesis, as demonstrated by the solvent-dependent yields in cycloaddition reactions . The chiral purity and isolation methods, such as supercritical fluid chromatography, are also relevant for the purification and characterization of cyclopentene derivatives .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

2-Cyclopentene-1-acetic acid, ethyl ester and its related compounds are primarily utilized in the field of organic synthesis, serving as intermediates for the production of various chemical compounds. The thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene demonstrates the importance of such compounds in industrial chemical processes. The synthesis involves an addition-esterification reaction followed by a transesterification reaction, highlighting the role of cyclopentene derivatives in the synthesis of important chemical intermediates (Yao et al., 2015). Similarly, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones further underscores the utility of cyclopentene-related compounds in chemical synthesis, providing a convenient one-step method for preparing these esters (Nongkhlaw et al., 2005).

Catalytic and Enzymatic Reactions

Cyclopentene derivatives are also significant in catalytic and enzymatic reactions. The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester through cyclopropanation of cyclopentenone using a specific catalyst demonstrates the versatility of these compounds in producing complex molecular structures (Zhang et al., 2007). Furthermore, the enantioselective hydrolysis of certain cyclopentene derivatives to produce specific enantiomers of hydroxy cyclopentenyl acetate emphasizes the significance of these compounds in producing stereochemically pure substances, which are crucial in pharmaceutical synthesis (Deardorff et al., 2003).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, cyclopentene derivatives serve as key intermediates. The formation of bicyclic cyclopentenone derivatives by Robinson-type annulation of cyclic β-oxoesters containing a 1,4-diketone moiety illustrates the potential of these compounds in creating new scaffolds for medicinal chemistry, which can be further derivatized for drug development (Geibel et al., 2017). The synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, which were found to be effective inhibitors of certain enzymes, further highlight the importance of these derivatives in the search for new therapeutic agents (Boztaş et al., 2019).

properties

IUPAC Name

ethyl 2-cyclopent-2-en-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPHOITVJAVVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884856
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentene-1-acetic acid, ethyl ester

CAS RN

15848-49-4
Record name Ethyl 2-cyclopentene-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15848-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclopentene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cyclopent-2-en-1-ylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Cyclopentene-1-acetic acid, ethyl ester was evaluated for genotoxicity, repeated dose …
I Reile, A Paju, M Eek, T Pehk, M Lopp - Synlett, 2008 - thieme-connect.com
… The alkene preceding diol 1d was prepared from 2-cyclopentene-1-acetic acid ethyl ester … The alkene preceding diol 1d was prepared from 2-cyclopentene-1-acetic acid ethyl ester by …
Number of citations: 5 www.thieme-connect.com

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